Imidacloprid

Description

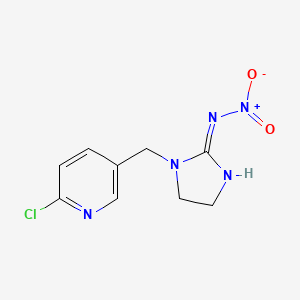

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-ylidene]nitramide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN5O2/c10-8-2-1-7(5-12-8)6-14-4-3-11-9(14)13-15(16)17/h1-2,5H,3-4,6H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWTYJOPNNQFBPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N[N+](=O)[O-])N1)CC2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(/C(=N/[N+](=O)[O-])/N1)CC2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN5O2 | |

| Record name | IMIDACLOPRID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1501 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5032442 | |

| Record name | Imidacloprid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5032442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or beige solid; [ICSC], Solid, COLOURLESS CRYSTALS OR BEIGE POWDER. | |

| Record name | Imidacloprid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5611 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Imidacloprid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040292 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | IMIDACLOPRID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1501 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 6.1X10+2 mg/L at 20 °C, At 20 °C: dichloromethane 6.7X10+4 mg/L, isopropanol 2.3X10+4 mg/L, toluene 6.9X10+2 mg/L, 610 mg/L @ 20 °C (exp), Solubility in water, g/100ml at 20 °C: 0.061 | |

| Record name | IMIDACLOPRID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7373 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Imidacloprid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040292 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | IMIDACLOPRID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1501 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.54 g/cm³ | |

| Record name | IMIDACLOPRID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1501 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

4X10-7 mPa (3X10-12 mm Hg) at 20 °C; 9X10-7 mPa (7X10-12 mm Hg) at 25 °C, Vapor pressure at 20 °C: negligible | |

| Record name | IMIDACLOPRID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7373 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | IMIDACLOPRID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1501 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless crystals | |

CAS No. |

138261-41-3, 105827-78-9 | |

| Record name | Imidacloprid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138261-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(6-Chloro-3-pyridinyl)methyl]-4,5-dihydro-N-nitro-1H-imidazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105827-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidacloprid [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138261413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidacloprid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11421 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Imidacloprid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5032442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | imidacloprid (ISO); 1-(6-chloropyridin-3-ylmethyl)-N-nitroimidazolidin-2-ylidenamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Imidazolidinimine, 1-[(6-chloro-3-pyridinyl)methyl]-N-nitro-, (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMIDACLOPRID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7373 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Imidacloprid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040292 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | IMIDACLOPRID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1501 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

144 °C, 143 - 144 °C | |

| Record name | IMIDACLOPRID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7373 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Imidacloprid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040292 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | IMIDACLOPRID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1501 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Imidacloprid mechanism of action on insect nicotinic acetylcholine receptors

An In-Depth Technical Guide to the Mechanism of Action of Imidacloprid (B1192907) on Insect Nicotinic Acetylcholine (B1216132) Receptors

Abstract

This compound, a prominent member of the neonicotinoid class of insecticides, exhibits high efficacy against a wide range of insect pests.[1][2] Its mechanism of action centers on its selective and potent agonism of insect nicotinic acetylcholine receptors (nAChRs), which are critical ligand-gated ion channels in the insect central nervous system.[1][3] this compound binds to these receptors, causing an irreversible or slowly reversible activation that leads to a persistent influx of cations, uncontrolled nerve excitation, paralysis, and eventual death of the insect.[1][4] This document provides a comprehensive technical overview of this mechanism, detailing the molecular interactions, downstream signaling events, and the basis for its selectivity. It includes quantitative data on binding affinities and receptor activation, detailed protocols for key experimental assays, and visualizations of the critical pathways and workflows.

The Core Mechanism: Agonism and Overstimulation

This compound functions as a potent agonist at insect nAChRs.[3] Unlike the endogenous neurotransmitter acetylcholine (ACh), which is rapidly degraded by acetylcholinesterase to terminate the nerve signal, this compound is not broken down by this enzyme.[3] This results in sustained receptor activation.[3] The binding of this compound locks the nAChR in an open conformation, permitting a continuous influx of sodium (Na+) and calcium (Ca2+) ions into the postsynaptic neuron. This leads to permanent membrane depolarization, an initial phase of hyperexcitation characterized by spontaneous nerve discharges, followed by a complete blockage of nerve impulse transmission as the neuron cannot repolarize.[1][3] The ultimate outcome for the insect is paralysis and death.[1] this compound is considered a partial agonist on several nAChR subtypes, meaning it elicits a submaximal response compared to a full agonist like ACh.[5][6][7]

Molecular Basis of this compound-nAChR Interaction and Selectivity

The high selectivity of this compound for insects over vertebrates is a cornerstone of its utility and is rooted in structural differences between their respective nAChRs.[1][8] The binding site for ACh and its agonists is located at the interface between α and non-α subunits, involving several conserved loops (A-F).[9][10]

Key interactions contributing to this compound's potent and selective binding to insect nAChRs include:

-

Loop D Interaction: Basic amino acid residues (e.g., arginine), which are common in loop D of insect nAChRs but not vertebrate ones, are thought to form a crucial electrostatic interaction with the electron-rich nitro group (-NO₂) of this compound.[8][11]

-

Cation-π Interactions: The positively charged imidazolidine (B613845) ring of this compound engages in cation-π interactions with aromatic residues, such as tryptophan in loop B.[8]

-

Hydrogen Bonding: The nitro group can also form hydrogen bonds with residues like glutamine in loop D.[11]

-

Other Loop Contributions: Amino acids within loops A, C, and E also play key roles in creating a binding pocket that is favorable for neonicotinoids.[9][10]

This unique combination of interactions results in a much higher binding affinity for insect nAChRs compared to their mammalian counterparts.[1][12]

Quantitative Analysis of this compound-nAChR Interactions

The interaction between this compound and insect nAChRs has been quantified using various techniques, primarily radioligand binding assays and electrophysiology.

Table 1: Binding Affinity of this compound to nAChRs

This table summarizes the dissociation constants (Kd) and inhibition constants (Ki) for this compound binding to nAChRs from different species. Lower values indicate higher binding affinity.

| Species | Receptor/Tissue Preparation | Radioligand | Affinity Constant | Reference |

| Nilaparvata lugens (Brown Planthopper) | Native nAChRs | [³H]this compound | Kd = 3.5 ± 0.6 pM (High affinity site) | [13] |

| Nilaparvata lugens (Brown Planthopper) | Native nAChRs | [³H]this compound | Kd = 1.5 ± 0.2 nM (Low affinity site) | [13] |

| Myzus persicae (Peach-potato Aphid) | Recombinant Mpα2/rat β2 | [³H]this compound | High Affinity | [2] |

| Myzus persicae (Peach-potato Aphid) | Recombinant Mpα3/rat β2 | [³H]this compound | High Affinity | [2] |

| Myzus persicae (Peach-potato Aphid) | Recombinant Mpα1/rat β2 | [³H]this compound | Low Affinity | [2] |

| Aphis craccivora | nAChRα1 | - | High affinity predicted | [14] |

Table 2: Efficacy and Potency of this compound on nAChRs

This table presents the effective concentration (EC₅₀) and inhibitory concentration (IC₅₀) values, which measure the concentration of this compound required to elicit 50% of the maximal response or to inhibit 50% of the response to another agonist, respectively.

| Species/System | Receptor Subtype | Effect | Potency | Reference |

| Insect Neurons (general) | nAChRs | Agonist | EC₅₀ = 0.86 - 1 µM | [15] |

| Mammalian Neurons (general) | nAChRs | Agonist | EC₅₀ = 70 µM | [15] |

| Apis mellifera (Honeybee) Kenyon Cells | nAChRs | Partial Agonist (36% of ACh response) | - | [7] |

| Nilaparvata lugens (Y151M mutant) | Nlα1(Y151M)/rat β2 | Antagonist (blocks ACh response) | pIC₅₀ = 5.14 ± 0.06 | [16] |

| Mouse Cochlear Nucleus | nAChRs | Agonist (induces inward current) | 115.0 ± 16.2 pA at 100 µM | [15] |

Key Experimental Methodologies

Characterization of the this compound-nAChR interaction relies heavily on two primary experimental approaches: radioligand binding assays and two-electrode voltage clamp electrophysiology.

Radioligand Binding Assay

This technique is used to quantify the binding affinity of a ligand (this compound) to a receptor (nAChR).[17] A competition binding assay involves incubating membrane preparations containing the nAChRs with a constant concentration of a radiolabeled ligand (e.g., [³H]this compound or [³H]epibatidine) and varying concentrations of an unlabeled competitor compound (the test ligand).[17][18] By measuring the displacement of the radioligand, the affinity (Ki) of the test compound for the receptor can be determined.[17]

Detailed Protocol Outline:

-

Membrane Preparation:

-

Homogenize insect tissues (e.g., fly heads) or cultured cells expressing the nAChR of interest in an ice-cold buffer.[18][19]

-

Centrifuge the homogenate to pellet the membranes.[18]

-

Wash the pellet multiple times by resuspension and centrifugation to remove endogenous substances.[18]

-

Resuspend the final membrane pellet in an assay buffer to a specific protein concentration.[18]

-

-

Binding Assay Incubation:

-

In a 96-well plate, add the membrane preparation, the radioligand (e.g., [³H]epibatidine), and varying concentrations of unlabeled this compound.[17][19]

-

Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a saturating concentration of a known unlabeled ligand like nicotine).[17]

-

Incubate the plate for a sufficient duration (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 4°C) to allow the binding to reach equilibrium.[17]

-

-

Separation and Quantification:

-

Rapidly separate the bound radioligand from the free (unbound) radioligand by vacuum filtration through glass fiber filters.[17][18]

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining free radioligand.[18]

-

Place the filters in scintillation vials, add a scintillation cocktail, and quantify the radioactivity using a scintillation counter.[17]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the competitor (this compound) concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the inhibition constant (Ki) from the IC₅₀ using the Cheng-Prusoff equation.[19]

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC is a powerful technique for studying the functional properties of ion channels, such as nAChRs, expressed in large cells like Xenopus laevis oocytes.[20][21] It allows researchers to control the membrane potential of the cell and measure the ionic currents that flow through the channels in response to the application of a compound like this compound.[20] This method is ideal for determining whether a compound is an agonist, antagonist, or modulator, and for quantifying its potency (EC₅₀) and efficacy.[16]

Detailed Protocol Outline:

-

Receptor Expression in Xenopus Oocytes:

-

Harvest oocytes from a female Xenopus laevis frog.

-

Prepare complementary RNA (cRNA) encoding the specific insect nAChR subunits of interest.

-

Inject the cRNA mixture into the cytoplasm of the oocytes.[22]

-

Incubate the oocytes for 2-7 days to allow for the translation and functional expression of the nAChR channels in the oocyte membrane.[22]

-

-

TEVC Recording:

-

Place a single oocyte in a recording chamber continuously perfused with a saline solution (e.g., Ringer's solution).

-

Impale the oocyte with two microelectrodes: one to measure the membrane voltage and one to inject current.[20][21]

-

Use a feedback amplifier to "clamp" the membrane potential at a desired holding potential (e.g., -70 mV).[23]

-

Apply the test compound (this compound) at various concentrations to the oocyte via the perfusion system.

-

Record the inward currents generated by the flow of cations through the activated nAChRs.[6]

-

-

Data Analysis:

-

Measure the peak amplitude of the current response for each concentration of this compound.

-

Plot the current amplitude as a function of this compound concentration.

-

Fit the data to a dose-response curve to determine the EC₅₀ (the concentration that elicits a half-maximal response) and the maximum current (efficacy).

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Molecular characterization and this compound selectivity of nicotinic acetylcholine receptor subunits from the peach-potato aphid Myzus persicae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Time-cumulative toxicity of this compound in arthropods results from irreversible receptor binding | Bird decline, insect decline and neonicotinoids [boerenlandvogels.nl]

- 5. mdpi.com [mdpi.com]

- 6. Role of loop D of the α7 nicotinic acetylcholine receptor in its interaction with the insecticide this compound and related neonicotinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The insecticide this compound is a partial agonist of the nicotinic receptor of honeybee Kenyon cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structural determinants of this compound-based nicotinic acetylcholine receptor inhibitors identified using 3D-QSAR, docking and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Combined roles of loops C and D in the interactions of a neonicotinoid insecticide this compound with the alpha4beta2 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Diverse Actions and Target-Site Selectivity of Neonicotinoids: Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Native subunit composition of two insect nicotinic receptor subtypes with differing affinities for the insecticide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Assessing the effects of the neonicotinoid insecticide this compound in the cholinergic synapses of the stellate cells of the mouse cochlear nucleus using whole-cell patch-clamp recording - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound acts as an antagonist on insect nicotinic acetylcholine receptor containing the Y151M mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Acute effects of the this compound metabolite desnitro-imidacloprid on human nACh receptors relevant for neuronal signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Navigating the Environmental Journey of Imidacloprid: A Technical Guide to its Physicochemical Properties for Fate Modeling

For Immediate Release

[City, State] – [Date] – Researchers, environmental scientists, and professionals in drug development now have access to a comprehensive technical guide on the physicochemical properties of the insecticide imidacloprid (B1192907), tailored for environmental fate modeling. This in-depth whitepaper provides a consolidated resource of key data, detailed experimental protocols, and visual representations of its environmental pathways, crucial for understanding its behavior and persistence in various environmental compartments.

This compound, a systemic neonicotinoid insecticide, is widely used in agriculture to control sucking insects. Its ultimate environmental fate is governed by a complex interplay of its inherent physical and chemical characteristics. This guide summarizes these properties in easily digestible formats, offering a foundational tool for predictive modeling and risk assessment.

Core Physicochemical Properties of this compound

The environmental behavior of this compound is dictated by several key parameters. The following tables provide a summary of its fundamental physicochemical properties and degradation half-lives under various conditions.

Table 1: Fundamental Physicochemical Properties of this compound

| Property | Value | Temperature (°C) | Reference(s) |

| Molecular Weight | 255.7 g/mol | N/A | [1] |

| Water Solubility | 610 mg/L | 20 | [1][2] |

| Vapor Pressure | 3 x 10⁻¹² mmHg | 20 | [1] |

| Henry's Law Constant | 1.7 x 10⁻¹⁰ Pa·m³/mol | N/A | [1] |

| Octanol-Water Partition Coefficient (Log Kₒw) | 0.57 | 21 | [1] |

| Soil Organic Carbon-Water Partitioning Coefficient (Kₒc) | 156 - 960 mL/g (mean: 249-336) | N/A | [1] |

Table 2: Environmental Degradation Half-Life of this compound

| Degradation Process | Half-Life (t½) | Conditions | Reference(s) |

| Hydrolysis | Stable | pH 5-7 | [3] |

| ~1 year | pH 9 | [3] | |

| Aqueous Photolysis | 1 - 4 hours | In the presence of light | [3] |

| 57 minutes | Irradiated with a xenon lamp (pH 7) | [1] | |

| Soil Degradation (Aerobic) | 1 - 3 years | In soil | [3] |

| 39 days | On soil surface | [3] | |

| 48 days | In soil with vegetation | [4] | |

| 190 days | In soil without vegetation | [4] |

Detailed Experimental Protocols

Accurate determination of these physicochemical parameters is paramount for reliable environmental modeling. The following sections outline the standardized methodologies for key experiments.

Determination of Water Solubility (OECD 105/OPPTS 830.7840)

The water solubility of this compound is typically determined using the Flask Method , suitable for substances with solubilities greater than 10⁻² g/L.[5][6]

Principle: A supersaturated solution of this compound in water is prepared and allowed to equilibrate. The concentration of this compound in the saturated aqueous phase is then determined analytically.

Procedure:

-

An excess amount of pure this compound is added to a flask containing purified water.

-

The flask is agitated at a constant temperature (e.g., 20°C) for a sufficient period to reach equilibrium.

-

The solution is then centrifuged or filtered to separate the undissolved solid from the aqueous phase.

-

The concentration of this compound in the clear aqueous solution is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

The experiment is performed in replicate to ensure accuracy.

Determination of Vapor Pressure (OECD 104)

The vapor pressure of this compound, a substance with low volatility, can be determined using the Knudsen Effusion Method .[7][8]

Principle: The rate of mass loss of the substance effusing through a small orifice into a vacuum is measured at a constant temperature. The vapor pressure is then calculated from this rate.

Procedure:

-

A small amount of this compound is placed in a Knudsen cell, which has a small orifice of known area.

-

The cell is placed in a vacuum chamber and heated to a specific temperature.

-

The rate of mass loss of the sample is measured over time using a sensitive microbalance.

-

The vapor pressure is calculated using the Knudsen equation, which relates the rate of mass loss, temperature, molecular weight of the substance, and the area of the orifice.

-

Measurements are taken at a minimum of two temperatures to establish the temperature dependence of the vapor pressure.

References

- 1. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 2. biotecnologiebt.it [biotecnologiebt.it]

- 3. catalog.labcorp.com [catalog.labcorp.com]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. laboratuar.com [laboratuar.com]

- 7. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 8. laboratuar.com [laboratuar.com]

Synthesis and chemical structure of Imidacloprid and its analogues

An In-depth Technical Guide to the Synthesis and Chemical Structure of Imidacloprid (B1192907) and Its Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical structure, and structure-activity relationships of the neonicotinoid insecticide this compound and its various analogues. The information is intended for researchers and professionals involved in insecticide development and chemical synthesis.

Introduction to this compound

This compound is a systemic insecticide belonging to the neonicotinoid class of chemicals, which act on the central nervous system of insects.[1] It is widely used in agriculture to control sucking pests on a variety of crops.[2][3][4] The mode of action involves binding to the nicotinic acetylcholine (B1216132) receptors (nAChRs) in the postsynaptic region of the insect nerve, leading to paralysis and death.[2][3][5] Its chemical name is 1-[(6-Chloro-3-pyridinyl)methyl]-N-nitro-1H-imidazol-2-amine.[6]

Chemical Structure of this compound

The chemical structure of this compound consists of three key moieties that are crucial for its insecticidal activity:

-

A 6-chloro-3-pyridinylmethyl group: This part of the molecule is essential for binding to the insect nAChR.

-

An imidazolidine (B613845) ring: This heterocyclic ring serves as a scaffold for the pharmacophore.

-

A nitroimine group (-N-NO2): This electron-withdrawing group is a key component of the pharmacophore and is crucial for the compound's agonist activity at the nAChR.

The overall structure results in a molecule with a partially positive nitrogen atom in the imidazolidine ring, which interacts with the receptor.[5] An intramolecular hydrogen bond between the N-H of the imidazolidine ring and an oxygen atom of the nitro group has been demonstrated by NMR and IR spectroscopy.[7]

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the condensation of 2-chloro-5-(chloromethyl)pyridine (B46043) (CCMP) with N-nitro-imidazolidin-2-imine (NII).[1][6]

General Synthesis Pathway

The reaction is typically carried out in an organic solvent in the presence of a base to facilitate the nucleophilic substitution.

Caption: General synthesis pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis via the condensation of CCMP with NII.[1]

Materials and Equipment:

-

100 mL three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Thermometer

-

Standard laboratory glassware

-

Rotary evaporator

-

Buchner funnel and filter paper

Procedure:

-

To a 100 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-(chloromethyl)pyridine (CCMP) (1.62 g, 10 mmol), N-nitro-imidazolidin-2-imine (NII) (1.30 g, 10 mmol), and potassium carbonate (2.76 g, 20 mmol).

-

Add 50 mL of acetonitrile (B52724) to the flask.

-

Stir the mixture at room temperature for 15 minutes.

-

Heat the reaction mixture to 80 °C and maintain this temperature under reflux for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid inorganic salts using a Buchner funnel and wash the solid residue with a small amount of acetonitrile.

-

Combine the filtrate and the washings, and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude this compound product.

Purification by Recrystallization

-

Transfer the crude this compound product to a 100 mL Erlenmeyer flask.

-

Add a minimal amount of a suitable solvent system, such as isopropanol/water (e.g., in a 2:1 ratio), to the flask.

-

Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.

-

Remove the flask from the heat and allow it to cool slowly to room temperature, then place it in an ice bath to facilitate further crystallization.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel and wash the crystals with a small amount of cold solvent.

-

Dry the purified this compound crystals in a vacuum oven.[1]

Quantitative Data for this compound Synthesis

| Parameter | Value | Reference |

| Reagents | ||

| 2-chloro-5-(chloromethyl)pyridine (CCMP) | 1.62 g (10 mmol) | [1] |

| N-nitro-imidazolidin-2-imine (NII) | 1.30 g (10 mmol) | [1] |

| Potassium Carbonate (K₂CO₃) | 2.76 g (20 mmol) | [1] |

| Acetonitrile (CH₃CN) | 50 mL | [1] |

| Reaction Conditions | ||

| Temperature | 80 °C | [1] |

| Time | 8 hours | [1] |

| Results | ||

| Crude Product Yield | ~85% | [1] |

| Final Purity (after Recrystallization) | >98% | [1] |

| Melting Point | 143-145 °C | [1] |

This compound Analogues: Synthesis and Structure-Activity Relationship (SAR)

The development of this compound analogues aims to enhance insecticidal activity, modify the spectrum of activity, and improve the safety profile. Modifications have been explored on all three key parts of the molecule.

Modifications of the Pyridine (B92270) Ring

The substituent at the 5-position of the pyridine ring has been shown to influence neuroblocking activity. Quantitative structure-activity relationship (QSAR) studies have indicated that a greater electron-releasing resonance effect at this position enhances activity, while bulky and alkoxy substituents are unfavorable.[8]

Modifications of the Imidazolidine Ring

Alkylation of the imidazolidine nitrogen atom disrupts the electron delocalization over the planar moiety of the molecule.[7] Interestingly, N-alkyl derivatives (C1-C5) have shown greater water solubility than the parent this compound.[7]

Experimental Protocol: Synthesis of N-Ethylthis compound [9]

-

To a stirred solution of this compound (1.03 g, 4 mmol) in DMF (20 mL), add sodium hydride (0.17 g of a 60% oil dispersion, 4.3 mmol) at 0°C.

-

After 1 hour, add ethyl iodide (1.56 g, 10 mmol) dropwise and continue stirring for 12 hours at ambient temperature.

-

Evaporate the DMF in vacuo.

-

Extract the residue with chloroform (B151607).

-

Wash the chloroform layer with water and dry over anhydrous magnesium sulfate (B86663) to yield the N-ethyl derivative.

Stereospecific synthesis of nitromethylene analogues of this compound with a 4,5-dimethylated imidazolidine ring has been performed to evaluate their affinity for nAChRs.[10]

Quantitative Data: Receptor Affinity and Insecticidal Activity of Dimethylated Analogues [10]

| Analogue Configuration | Receptor Affinity (Ki, nM) | Insecticidal Activity (ED50, µg/g) |

| 4S,5R-diMe | 0.39 | - |

| 4R,5S-diMe | - | - |

| 4R,5R-diMe | - | - |

| 4S,5S-diMe | - | - |

Note: Specific ED50 values were not provided in the snippet, but the order of potency was reported as 4S,5R- > 4R,5S- ≈ 4R,5R- > 4S,5S-diMe analogues.[10]

Modifications of the Nitroimine Group

Analogues with the nitroimine group replaced by a nitromethylene (=CHNO2) or cyanoimine (=NCN) group have been synthesized and studied. The invention of this compound itself was a result of replacing the framework of nithiazine (B1210867) with an imidazolidine ring, leading to the discovery of 1-(6-chloro-3-pyridylmethyl)-2-nitromethyleneimidazolidine.[11]

Visualization of Key Concepts

General Structure of Neonicotinoids

Caption: Core pharmacophore of neonicotinoid insecticides.

Experimental Workflow for Analogue Synthesis and Characterization

Caption: Typical workflow for the development of this compound analogues.

Conclusion

This compound and its analogues represent a significant class of insecticides. The synthesis of these compounds is well-established, primarily relying on the condensation of a heterocyclic methyl chloride with a substituted imidazolidine. The extensive research into this compound analogues has revealed key structure-activity relationships, demonstrating how modifications to the pyridine ring, imidazolidine ring, and the nitroimine pharmacophore can modulate insecticidal potency, selectivity, and physicochemical properties. This knowledge continues to guide the design of new and improved neonicotinoid insecticides.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound Technical Fact Sheet [npic.orst.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Structure-Activity Relationships of Nicotinoids and this compound Analogs [jstage.jst.go.jp]

- 6. US6307053B1 - Process for preparing this compound - Google Patents [patents.google.com]

- 7. This compound and Related Compounds: Structure and Water Solubility of N-Alkyl Derivatives of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative structure–activity relationships of this compound and its analogs with substituents at the C5 position on the pyridine ring in the neuroblocking activity [jstage.jst.go.jp]

- 9. tandfonline.com [tandfonline.com]

- 10. Biological activities of nitromethylene analogues of this compound with a 4,5-dimethylated imidazolidine ring - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Genesis of a New Insecticide Class: A Technical History of Imidacloprid's Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Imidacloprid (B1192907), the first commercially successful neonicotinoid insecticide, represents a paradigm shift in pest management that emerged in the late 20th century. Its discovery was the culmination of a strategic research endeavor to develop insecticides with novel modes of action, offering improved efficacy and a more favorable safety profile compared to existing organophosphates and carbamates. This technical guide provides a comprehensive overview of the history and discovery of this compound, detailing its chemical synthesis, mechanism of action, structure-activity relationships, and the key experimental methodologies that underpinned its development.

From Nicotine (B1678760) to Neonicotinoids: A Historical Perspective

The journey to this compound began with the study of nicotine, a natural insecticide known for centuries to be effective but also highly toxic to mammals. The insecticidal properties of nicotine are attributed to its action as an agonist at nicotinic acetylcholine (B1216132) receptors (nAChRs), which are crucial for nerve signal transmission in insects. In the 1970s and 1980s, researchers at Shell and later Bayer sought to create synthetic molecules that mimicked nicotine's insecticidal action but with greater selectivity for insect nAChRs over their mammalian counterparts.[1]

An early breakthrough was the synthesis of nithiazine (B1210867), which showed good insecticidal activity and the desired selectivity but was hampered by its instability in sunlight, rendering it commercially non-viable.[1] The subsequent breakthrough came from the strategic replacement of the nithiazine framework with an imidazolidine (B613845) ring.[2][3] This chemical modification led to the synthesis of 1-(6-chloro-3-pyridylmethyl)-2-nitromethyleneimidazolidine, the compound that would become known as this compound.[2] Patented by Bayer in 1985 and introduced to the market in the early 1990s, this compound's high potency, systemic properties, and relatively low mammalian toxicity revolutionized pest control.[1][4]

Chemical Synthesis of this compound

The commercial synthesis of this compound involves a multi-step process. One common laboratory-scale synthesis involves the condensation of 2-chloro-5-(chloromethyl)pyridine (B46043) (CCMP) with N-nitro-imidazolidin-2-imine (NII) in the presence of a base like potassium carbonate in an acetonitrile (B52724) solvent.

A typical synthesis pathway is as follows:

-

Preparation of 2-chloro-5-(chloromethyl)pyridine (CCMP): This intermediate can be synthesized from 3-methylpyridine (B133936) through a series of reactions including the Tschitschibabin reaction to form 2-amino-5-methylpyridine, followed by a Sandmeyer reaction to introduce the chlorine at the 2-position, and subsequent chlorination of the methyl group.

-

Preparation of N-nitro-imidazolidin-2-imine (NII): This component is synthesized separately.

-

Condensation Reaction: CCMP and NII are reacted in a solvent such as acetonitrile with a base (e.g., potassium carbonate) under reflux to yield this compound.[1]

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Mode of Action: Targeting the Insect Nicotinic Acetylcholine Receptor

This compound exerts its insecticidal effect by acting as a selective agonist of insect nAChRs.[4][5] These receptors are ligand-gated ion channels that play a critical role in fast synaptic transmission in the insect central nervous system (CNS).[5]

The binding of this compound to insect nAChRs mimics the action of the natural neurotransmitter, acetylcholine (ACh). However, unlike ACh, which is rapidly broken down by acetylcholinesterase to terminate the nerve signal, this compound is not readily metabolized and its binding is essentially irreversible.[6] This leads to a persistent activation of the nAChRs, causing uncontrolled nerve impulses, which results in paralysis and ultimately the death of the insect.[6]

The selectivity of this compound for insects over mammals is a key feature of its toxicological profile. This selectivity arises from differences in the structure and subunit composition of insect versus mammalian nAChRs.[7] this compound binds with significantly higher affinity to insect nAChRs.[7]

The following diagram illustrates the signaling pathway at the insect synapse and the disruptive action of this compound.

Structure-Activity Relationships (SAR)

The high affinity and selectivity of this compound for insect nAChRs are dictated by its distinct chemical structure. Key structural features contributing to its activity include:

-

The Chloronicotinyl Moiety: The 6-chloro-3-pyridylmethyl group is crucial for high insecticidal activity.[2]

-

The Imidazolidine Ring: This heterocyclic ring system is a key component of the pharmacophore.

-

The Nitroimine Group: The electron-withdrawing nitro group (-NO2) is essential for potent agonistic activity at the insect nAChR.[2]

Structure-activity relationship studies have shown that modifications to these key areas can significantly impact insecticidal potency and selectivity. For instance, replacement of the nitro group with a cyano group can also result in active compounds, such as thiacloprid.[2]

Quantitative Data on this compound's Biological Activity

The following tables summarize key quantitative data related to the efficacy and receptor binding of this compound and its analogs.

Table 1: Binding Affinity of this compound and Related Compounds to Insect and Mammalian nAChRs

| Compound | Insect nAChR (Housefly) Ki (nM) | Mammalian nAChR (Rat α4β2) Ki (nM) | Selectivity Ratio (Mammalian/Insect) |

| This compound | 0.39 | >10,000 | >25,641 |

| Thiacloprid | 1.2 | >10,000 | >8,333 |

| Acetamiprid | 3.7 | 3,300 | 892 |

| Nicotine | 2.1 | 0.4 | 0.19 |

Data compiled from various sources. Exact values may vary depending on the specific experimental conditions.

Table 2: Insecticidal Efficacy (LC50) of this compound Against Various Pests

| Pest Species | Common Name | LC50 |

| Aphis glycines | Soybean Aphid | 4.44 mg a.i./L |

| Aphis craccivora | Cowpea Aphid | 0.063 ppm (24h) |

| Apis mellifera (non-target) | Honeybee | 0.75 mg/L (48h) |

| Eisenia fetida (non-target) | Earthworm | 3.05 mg/kg |

LC50 values are highly dependent on the formulation, application method, and environmental conditions. Data from various studies.[8][9][10][11]

Key Experimental Protocols

The discovery and characterization of this compound relied on a suite of key experimental techniques. Below are detailed overviews of the methodologies for radioligand binding assays and electrophysiological studies.

Radioligand Binding Assay for nAChR Affinity

This assay is used to determine the binding affinity of a compound to its receptor.

-

Objective: To quantify the affinity (Ki or IC50) of this compound and its analogs for insect and mammalian nAChRs.

-

Methodology:

-

Membrane Preparation: Homogenates of insect tissues rich in nAChRs (e.g., housefly heads) or cultured cells expressing specific mammalian nAChR subtypes are prepared. The cell membranes containing the receptors are isolated by centrifugation.[12]

-

Radioligand: A radiolabeled ligand with high affinity for the nAChR, such as [³H]this compound or [³H]epibatidine, is used.[13]

-

Competition Binding: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., this compound).

-

Separation and Quantification: The receptor-bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters. The radioactivity retained on the filters is then quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

-

Electrophysiological Studies on Insect Neurons

Electrophysiology is used to measure the functional effects of a compound on nerve cells.

-

Objective: To characterize the agonistic or antagonistic effects of this compound on insect nAChRs and its impact on neuronal signaling.

-

Methodology:

-

Neuron Preparation: Neurons are isolated from the central nervous system of insects, such as the cockroach (Periplaneta americana), or from primary cell cultures.[14]

-

Patch-Clamp Recording: The whole-cell patch-clamp technique is commonly employed. A glass micropipette with a very fine tip is sealed onto the surface of a single neuron, allowing for the measurement of the electrical currents flowing across the neuron's membrane.

-

Compound Application: A solution containing this compound is applied to the neuron while recording the electrical response.

-

Data Acquisition and Analysis: The changes in membrane potential or ion channel currents in response to the application of this compound are recorded and analyzed. This allows for the characterization of the compound as an agonist (activating the receptor) or an antagonist (blocking the receptor).

-

Conclusion

The discovery of this compound marked a significant milestone in the field of insecticide chemistry. Through a rational design approach rooted in the understanding of nicotine's mode of action, scientists were able to develop a novel class of insecticides with high efficacy against a broad spectrum of insect pests and a favorable safety profile for mammals. The continued study of neonicotinoids, including their interactions with different nAChR subtypes and their environmental fate, remains an active area of research, building upon the foundational discoveries that led to the development of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Native subunit composition of two insect nicotinic receptor subtypes with differing affinities for the insecticide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. delphacid.s3.amazonaws.com [delphacid.s3.amazonaws.com]

- 5. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. biorxiv.org [biorxiv.org]

- 10. entomoljournal.com [entomoljournal.com]

- 11. This compound effects on acetylcholinesterase and nicotinic acetylcholine receptor in Apis mellifera. Experimental and molecular modeling approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Toxicity and nicotinic acetylcholine receptor interaction of this compound and its metabolites in Apis mellifera (Hymenoptera: Apidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound actions on insect neuronal acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Systemic Insecticidal Action of Imidacloprid in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidacloprid (B1192907), a neonicotinoid insecticide, is widely utilized in agriculture for its systemic properties and efficacy against a broad spectrum of sucking and certain chewing insects. This technical guide provides a comprehensive overview of the mode of action of this compound as a systemic insecticide in plants. It details the processes of uptake, translocation, and metabolism within the plant, and elucidates the molecular interactions with the insect nicotinic acetylcholine (B1216132) receptor (nAChR), which is the primary target site. This document consolidates quantitative data on its efficacy, presents detailed experimental protocols for its study, and visualizes key pathways and workflows to support advanced research and development in crop protection and insecticide science.

Introduction

This compound is a systemic insecticide belonging to the chloronicotinyl neonicotinoid class.[1] Its systemic nature allows for absorption by the plant and transport throughout its tissues, providing comprehensive protection against herbivorous insects.[1][2] The primary mode of action is the disruption of nerve impulse transmission in insects by binding to nicotinic acetylcholine receptors (nAChRs).[2] This binding is significantly stronger in insect nAChRs than in their mammalian counterparts, conferring a degree of selective toxicity.[2] This guide explores the intricate journey of this compound within the plant system and its ultimate effect on target insect pests.

Systemic Action in Plants: Uptake, Translocation, and Metabolism

The efficacy of this compound as a systemic insecticide is contingent on its efficient uptake by the plant, translocation to various tissues, and its metabolic fate within the plant.

Uptake

This compound can be absorbed by plants through both the roots and foliage.[3] Root uptake is a primary route following soil or seed treatment.[1] The percentage of uptake can vary depending on the plant species and application method. For instance, after seed treatment, the uptake of the applied radioactivity in cotton, eggplant, potato, and rice ranged from 1.6% to 4.9%, while in corn, it reached up to 20%.[1]

Translocation

Once absorbed, this compound is primarily translocated acropetally (upwards) through the xylem, the water-conducting tissue of the plant.[1][4] This ensures the distribution of the insecticide to new growth, including leaves, stems, and even flowers, providing prolonged protection.[2] The translocation efficiency can be influenced by factors such as plant species, growth stage, and environmental conditions like soil moisture.[5][6] For example, in a study on leafy vegetables, the ability to accumulate this compound in shoots varied among different cabbage and other vegetable varieties and was correlated with transpiration rates.[6]

Metabolism in Plants

Within the plant, this compound undergoes metabolic degradation through several pathways.[4] These metabolic processes can lead to the formation of various metabolites, some of which also possess insecticidal activity.[7] The three main metabolic pathways are:

-

Hydroxylation of the imidazolidine (B613845) ring: This leads to the formation of 5-hydroxy-imidacloprid and 4-hydroxy-imidacloprid.

-

Reduction of the nitro group: This results in the formation of this compound-nitrosimine.

-

Oxidative cleavage of the methylene (B1212753) bridge: This pathway yields 6-chloronicotinic acid.[4]

Some of these metabolites, such as the olefin derivative, have been shown to be as toxic or even more toxic to certain aphid species than the parent this compound molecule.

Mode of Action on Insect Nicotinic Acetylcholine Receptors (nAChRs)

The insecticidal activity of this compound is a direct consequence of its interaction with the nAChRs in the central nervous system of insects.

Binding to the nAChR

This compound acts as an agonist at the nAChR, meaning it mimics the action of the natural neurotransmitter, acetylcholine (ACh).[1] It binds to a specific site on the receptor, which is a ligand-gated ion channel.[8] This binding is essentially irreversible and leads to the persistent activation of the receptor.[7]

Downstream Signaling Cascade

The binding of this compound to the nAChR opens the ion channel, leading to an influx of sodium ions and an efflux of potassium ions. This causes a continuous depolarization of the postsynaptic membrane.[7] The constant stimulation of the nerve cell results in a state of hyperexcitation, characterized by involuntary muscle contractions and tremors. As acetylcholinesterase cannot break down this compound, the receptor remains blocked.[7] This prolonged activation is followed by a complete blockage of nerve signal transmission, leading to paralysis and eventual death of the insect.[2]

Quantitative Data

The following tables summarize key quantitative data related to the efficacy and behavior of this compound.

Table 1: Toxicity of this compound to Various Insect Species

| Insect Species | Common Name | Type of Toxicity | Value | Unit | Reference |

| Apis mellifera | Honeybee | Oral LD50 | 5 - 70 | ng/bee | [2] |

| Apis mellifera | Honeybee | Contact LD50 | 24 | ng/bee | [2] |

| Melipona scutellaris | Stingless Bee | Topical LD50 (48h) | 1.29 | ng/bee | [9] |

| Melipona scutellaris | Stingless Bee | Oral LC50 (48h) | 0.81 | ng a.i./μL | [9] |

| Aphis glycines | Soybean Aphid | LC50 | 4.440 | mg a.i./L | [10] |

| Aphis craccivora | Cowpea Aphid | LC50 (48h) | 0.044 | ppm | [11] |

| Ceratomegilla undecimnotata | Ladybird Beetle | LD10 | 10.68 | ng a.i./insect | [12] |

| Ceratomegilla undecimnotata | Ladybird Beetle | LD30 | 20.95 | ng a.i./insect | [12] |

| Aquatic Invertebrates | - | EC50 | 0.037 - 0.115 | ppm | [2] |

Table 2: Uptake and Translocation of this compound in Plants

| Plant Species | Application Method | Uptake (%) | Translocation | Reference |

| Cotton, Eggplant, Potato, Rice | Seed Treatment | 1.6 - 4.9 | Acropetal (Xylem) | [1] |

| Corn | Seed Treatment | 20 | Acropetal (Xylem) | [1] |

| Six Leafy Vegetables | Hydroponics | Varies by species and growth stage | To Shoots | [6] |

| Soybean | Seed Treatment | Varies with soil moisture | To different plant parts | [5] |

Experimental Protocols

Insect Bioassay: Topical Application for LD50 Determination

This protocol is adapted from methodologies used for determining the lethal dose of insecticides.[9][12]

-

Insect Rearing: Rear a healthy, synchronized population of the target insect species under controlled laboratory conditions (e.g., 25±1°C, 60±5% RH, 16:8 L:D photoperiod).

-

Insecticide Preparation: Prepare a stock solution of technical grade this compound in a suitable solvent (e.g., acetone). Make serial dilutions to obtain a range of at least five concentrations that are expected to cause between 10% and 90% mortality.

-

Application: Use a micro-applicator to apply a precise volume (e.g., 1 µL) of each this compound dilution to the dorsal thorax of individual adult insects. A control group should be treated with the solvent only.

-

Incubation: Place the treated insects in clean containers with access to food (e.g., a 10% sucrose (B13894) solution) and maintain them under the same conditions as rearing.

-

Mortality Assessment: Record mortality at specific time points (e.g., 24, 48, and 72 hours) after application. An insect is considered dead if it is unable to move when gently prodded with a fine brush.

-

Data Analysis: Use probit analysis to calculate the LD50 value, its 95% confidence limits, and the slope of the dose-response curve.

Residue Analysis in Plant Tissue by HPLC-UV

This protocol is based on established methods for the determination of this compound residues in plant materials.[13][14][15]

-

Sample Preparation: Homogenize a representative sample of the plant tissue (e.g., leaves, stems) using a blender or grinder.

-

Extraction: Weigh a known amount of the homogenized sample (e.g., 10 g) into a centrifuge tube. Add a suitable extraction solvent (e.g., acetonitrile) and shake vigorously for a specified time (e.g., 30 minutes).

-

Clean-up: Centrifuge the extract and collect the supernatant. The extract may require a clean-up step to remove interfering co-extractives. This can be achieved using solid-phase extraction (SPE) with a suitable cartridge (e.g., C18).

-

HPLC Analysis:

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 20:80 v/v), isocratic elution.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detector: UV detector set at 270 nm.

-

-

-

Quantification: Prepare a calibration curve using standard solutions of this compound of known concentrations. Quantify the this compound in the sample extract by comparing its peak area to the calibration curve.

Electrophysiological Recording: Whole-Cell Patch-Clamp of Insect Neurons

This protocol provides a general framework for recording the response of isolated insect neurons to this compound.[3][16][17]

-

Neuron Isolation: Dissect the central nervous system (e.g., thoracic ganglia) from the target insect in a cold saline solution. Enzymatically dissociate the neurons using enzymes such as trypsin and collagenase. Plate the isolated neurons on a suitable substrate (e.g., poly-L-lysine coated coverslips) and allow them to adhere.

-

Electrophysiological Setup: Place the coverslip with the neurons in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external saline solution.

-

Pipette Preparation: Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with an internal pipette solution.

-

Recording:

-

Approach a neuron with the recording pipette and form a high-resistance seal (giga-seal) with the cell membrane.

-

Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

-

In voltage-clamp mode, hold the neuron at a specific potential (e.g., -70 mV) and record the currents elicited by the application of this compound.

-

In current-clamp mode, record the changes in membrane potential upon this compound application.

-

-

Drug Application: Apply this compound to the neuron using a perfusion system.

-

Data Acquisition and Analysis: Record the currents or voltage changes using an appropriate amplifier and data acquisition software. Analyze the amplitude, kinetics, and dose-response relationship of the this compound-induced responses.

Visualizations

Signaling Pathways and Workflows

References

- 1. ask-force.org [ask-force.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Assessing the effects of the neonicotinoid insecticide this compound in the cholinergic synapses of the stellate cells of the mouse cochlear nucleus using whole-cell patch-clamp recording - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Uptake and translocation of this compound, clothianidin and flupyradifurone in seed-treated soybeans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Uptake, translocation and accumulation of this compound in six leafy vegetables at three growth stages [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Technical Fact Sheet [npic.orst.edu]

- 8. academicjournals.org [academicjournals.org]

- 9. scispace.com [scispace.com]

- 10. biorxiv.org [biorxiv.org]

- 11. entomoljournal.com [entomoljournal.com]

- 12. Toxicity, Sublethal and Low Dose Effects of this compound and Deltamethrin on the Aphidophagous Predator Ceratomegilla undecimnotata (Coleoptera: Coccinellidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of the insecticide this compound in water and soil using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. ajas.ubt.edu.al [ajas.ubt.edu.al]

- 16. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 17. Acute Application of this compound Alters the Sensitivity of Direction Selective Motion Detecting Neurons in an Insect Pollinator - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of Imidacloprid in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation pathways of the neonicotinoid insecticide, imidacloprid (B1192907), in soil and water systems. The information is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of its environmental behavior and to aid in the development of environmentally safer alternatives.

Physicochemical Properties and Environmental Mobility

This compound's environmental mobility is significantly influenced by its physicochemical properties, particularly its high water solubility and moderate sorption to soil organic matter. This combination suggests a potential for both runoff into surface water and leaching into groundwater, although the extent of leaching can be limited by its tendency to bind to soil particles over time.[1]

Table 1: Soil Sorption Coefficients of this compound

| Soil Type | Kd (L/kg) | Koc (L/kg) | Reference |

| Various Agricultural Soils | 2.28 - 6.89 | 24 - 167 | [2] |

| Tropical Soils | 0.55 - 16.9 | 362 (average) | [3] |

| Calcareous Soil | Low Koc (132–310) | - | [1] |

Kd: Soil-water partition coefficient; Koc: Soil organic carbon-water (B12546825) partition coefficient.

Degradation of this compound in Soil

The persistence of this compound in soil is highly variable and dependent on environmental conditions such as sunlight exposure, soil type, and microbial activity.

Abiotic Degradation: Photolysis

On the soil surface, photodegradation is a significant dissipation pathway. The half-life of this compound on the soil surface can be as short as 39 days.[4] When incorporated into the soil, the photolysis half-life can range from 26.5 to 229 days.[1]

Biotic Degradation: Microbial Metabolism

Microbial degradation is a key process in the breakdown of this compound in soil. This process is generally slower than photodegradation but is crucial for the ultimate mineralization of the compound. The half-life of this compound in soil under aerobic conditions can range from 40 to over 997 days, depending on the specific soil characteristics and microbial populations.[1][5] In cropped soils, a dissipation time to 50% (DT50) of 69 days has been estimated.[5]

The primary microbial degradation pathways include nitroreduction, hydroxylation, and cleavage of the imidazolidine (B613845) ring. These processes lead to the formation of several key metabolites.

Table 2: Half-life of this compound in Soil

| Condition | Half-life (days) | Reference |

| Soil Surface (Photolysis) | 39 | [4] |

| Incorporated into Soil (Photolysis) | 26.5 - 229 | [1] |

| Unamended Soil | 40 | [5] |

| Soil with Organic Fertilizers | up to 124 | [5] |

| Aerobic Conditions (Lab) | up to 997 | [1] |

| Aerobic Conditions (Field) | 27 - 229 | [1] |

| Cropped Soils (DT50) | 69 | [5] |

| Non-agricultural Soil (DT50) | 188 - 997 | [5] |

Major Soil Metabolites

The degradation of this compound in soil results in the formation of several metabolites, including:

-

This compound nitrosimine: Formed through the reduction of the nitro group.

-

This compound desnitro: Further reduction product.

-

This compound urea: Resulting from the cleavage of the imidazolidine ring.[4]

-

5-hydroxy-imidacloprid: A major product of photodegradation on the soil surface.[5]

-

6-chloronicotinic acid (6-CNA): A common end-product of several degradation pathways.[4][5]

Ultimately, these metabolites can be further degraded to carbon dioxide and bound residues in the soil.[4]

Degradation of this compound in Water

In aquatic environments, the degradation of this compound is primarily driven by photolysis and, to a lesser extent, hydrolysis.

Abiotic Degradation: Photolysis and Hydrolysis

Aqueous photolysis is the most rapid degradation pathway for this compound, with a half-life of 1 to 4 hours in the presence of light.[4] In the absence of light, this compound is significantly more persistent in water.[4]

Hydrolysis of this compound is slow in neutral and acidic conditions but increases with rising pH and temperature.[5] At a pH of 7 and 25°C, the hydrolysis half-life can range from 33 to 44 days.[1] At a pH of 9, the half-life is approximately one year.[4]

Table 3: Half-life of this compound in Water

| Condition | Half-life | Reference |

| Aqueous Photolysis (with light) | 1 - 4 hours | [4] |

| Aqueous Photolysis (HPLC grade water) | 43 minutes | [6] |

| Aqueous Photolysis (tap water) | 126 minutes | [6] |

| Hydrolysis (pH 7, 25°C) | 33 - 44 days | [1] |

| Hydrolysis (pH 9) | ~1 year | [4] |

Major Water Metabolites

The primary metabolites of this compound in water resulting from photolysis and hydrolysis include:

-

This compound desnitro [4]

-

This compound olefine [4]

-

This compound urea [4]

-

6-chloronicotinic acid (6-CNA): The ultimate degradation product in many cases.[4]

Degradation Pathways and Experimental Workflows

The following diagrams illustrate the key degradation pathways of this compound and a general workflow for its environmental fate analysis.

Detailed Experimental Protocols

The following sections outline standardized methodologies for key environmental fate studies of this compound, based on OECD guidelines.

Aerobic Soil Metabolism Study (Adapted from OECD 307)

Objective: To determine the rate and pathway of this compound degradation in soil under aerobic conditions.

Methodology:

-

Soil Selection and Preparation:

-

Select at least one soil type (e.g., sandy loam).

-

Characterize the soil for texture, pH, organic carbon content, and microbial biomass.

-

Sieve the soil (<2 mm) and adjust the moisture content to 40-60% of its maximum water holding capacity.

-

-

Test Substance Application:

-

Use ¹⁴C-labeled this compound for pathway elucidation and mass balance.

-

Apply the test substance to the soil at a concentration relevant to agricultural use.

-

-

Incubation:

-

Sampling and Analysis:

-

Collect soil samples at appropriate time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).[7]

-

Extract this compound and its metabolites from the soil using an appropriate solvent (e.g., acetonitrile (B52724)/water).

-

Analyze the extracts using HPLC with radiometric detection and/or LC-MS/MS for quantification and identification of the parent compound and metabolites.

-

Determine the amount of ¹⁴CO₂ and bound residues.

-

Aqueous Photolysis Study (Adapted from OECD 316)

Objective: To determine the rate of direct photodegradation of this compound in water.

Methodology:

-

Solution Preparation:

-

Prepare a sterile, buffered aqueous solution (e.g., pH 7) of this compound. The concentration should not exceed half of its water solubility.[6]

-

Use ¹⁴C-labeled this compound for detailed analysis.

-

-

Irradiation:

-

Experimental Controls:

-

Include dark control samples incubated at the same temperature to differentiate between photolytic and other degradation processes like hydrolysis.[5]

-

-

Sampling and Analysis:

-

Collect samples at various time points during irradiation.

-

Analyze the samples for the concentration of this compound and its photoproducts using HPLC with UV and/or radio detection, or LC-MS/MS.[5]

-

Calculate the photolysis rate constant and half-life.

-

Hydrolysis Study (Adapted from OECD 111)

Objective: To determine the rate of hydrolysis of this compound as a function of pH.

Methodology:

-

Solution Preparation:

-

Incubation:

-

Incubate the solutions in the dark at a constant temperature (a preliminary test is often conducted at 50°C for 5 days).[2]

-